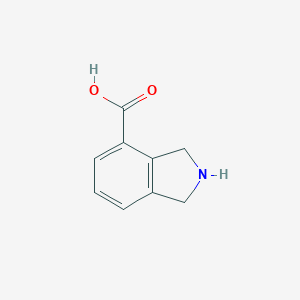

Isoindoline-4-carboxylic acid

説明

Historical Context and Evolution of Isoindole Chemistry in Medicinal Science

The journey of isoindole chemistry is a compelling narrative of structural evolution and therapeutic application. The parent isoindole structure, a bicyclic system composed of a fused benzene (B151609) and pyrrole (B145914) ring, has been a subject of scientific curiosity for over a century. nih.gov The fully reduced form is known as isoindoline (B1297411), while oxidation gives rise to isoindolinone and phthalimide (B116566) structures. nih.gov

One of the earliest and most well-known isoindoline-based drugs is Thalidomide, originally introduced in the 1950s as a sedative. mdpi.com Its structure features an isoindoline-1,3-dione (phthalimide) ring. mdpi.com The subsequent discovery of its devastating teratogenic effects led to its withdrawal but also spurred intense research into the biological activities of its derivatives, uncovering potent anti-inflammatory and immunomodulatory properties. This led to the development of second-generation immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide, which are crucial in the treatment of multiple myeloma. mdpi.commdpi.com

The evolution from the simple isoindoline core to more complex derivatives highlights a continuous effort to modulate biological activity and improve therapeutic profiles. Over the years, scientists have explored various substitutions on the isoindoline scaffold, leading to compounds with a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and hypolipidemic effects. mdpi.com The first naturally occurring isoindole was not discovered until 1982 from a marine sponge, further expanding the chemical space for exploration. nih.gov

Significance of the Isoindoline Scaffold in Contemporary Heterocyclic Chemistry

The isoindoline scaffold is considered a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. mdpi.comnih.gov The versatility of the isoindoline ring system allows for the synthesis of a vast library of derivatives with diverse biological functions. ontosight.ai

The significance of the isoindoline scaffold extends across various therapeutic areas. Derivatives have been reported to exhibit activities such as:

Anticancer nih.gov

Antipsychotic researchgate.net

Antihypertensive researchgate.net

Antimicrobial nih.gov

Anti-inflammatory researchgate.net

Antiviral researchgate.net

Diuretic mdpi.com

Cytotoxic mdpi.com

This broad spectrum of activity is attributed to the scaffold's ability to be chemically modified at various positions, influencing its interaction with biological macromolecules like enzymes and receptors. ontosight.aiontosight.ai For instance, isoindoline-based compounds have been developed as inhibitors of enzymes like HDAC6 and HSP90 for cancer therapy and as modulators of GABAA receptors for neurological disorders. mdpi.comnih.gov The rigid, bicyclic nature of the scaffold provides a defined three-dimensional structure that can be tailored for optimal binding to target proteins. mdpi.com Furthermore, its presence in approved drugs and natural products underscores its biological relevance and potential for future drug development. nih.govmdpi.com

Overview of Research Trajectories for Isoindoline-4-carboxylic Acid

This compound itself serves as a crucial building block or intermediate in the synthesis of more complex and functionally diverse molecules. ontosight.ainih.gov Current research trajectories focus on utilizing this specific acid to create novel derivatives with targeted biological activities.

One major area of investigation is the development of new synthetic methodologies. Researchers are exploring efficient, one-pot, and environmentally friendly methods to synthesize isoindolinone and other isoindoline derivatives starting from precursors like 2-benzoylbenzoic acid. nih.gov Palladium-catalyzed intramolecular α-arylation reactions of α-amino acid esters have been developed to selectively synthesize either isoindole- or isoindoline-1-carboxylic acid esters. nih.gov

Another significant research direction involves the design and synthesis of isoindoline derivatives as potential therapeutic agents. For example, studies have explored the creation of isoindoline-based dual inhibitors of HDAC6 and HSP90 for lung cancer treatment. nih.gov Other research has focused on synthesizing new isoindoline-dione derivatives and evaluating their neuroprotective effects against oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. tandfonline.com The carboxylic acid group at the 4-position provides a key handle for chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships and optimize pharmacological properties. ontosight.ai

Recent studies have also demonstrated the synthesis of novel isoindolinone derivatives that exhibit inhibitory activity against carbonic anhydrase, antioxidant potential, and antimicrobial effects. nih.gov The ability to generate diverse libraries of compounds from this compound and its parent structures facilitates the exploration of new biological targets and the development of next-generation therapeutics.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJKVAYXOGIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438135 | |

| Record name | isoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658683-13-7 | |

| Record name | isoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of Isoindoline 4 Carboxylic Acid and Its Analogues

Structural Elucidation Techniques

Structural elucidation relies on a suite of spectroscopic methods, each providing unique and complementary pieces of information. Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of magnetically active nuclei, Mass Spectrometry (MS) provides information on molecular mass and fragmentation, Infrared (IR) spectroscopy identifies functional groups, and X-ray Crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For Isoindoline-4-carboxylic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In ¹H NMR, the aromatic protons on the benzene (B151609) ring of the isoindoline (B1297411) core are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) are dictated by the substitution pattern on the aromatic ring. The protons of the CH₂ groups in the saturated five-membered ring would resonate more upfield, and the N-H proton signal would also be present, its chemical shift being sensitive to solvent and concentration. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm.

In ¹³C NMR spectroscopy, distinct signals are expected for the carbonyl carbon of the carboxylic acid (typically >165 ppm), the aromatic carbons (120-150 ppm), and the aliphatic carbons of the five-membered ring. While specific spectral data for the parent this compound is not widely published, data from its derivatives illustrate the utility of NMR. For example, in analogues like 2-(substituted)-3-oxoisoindoline-4-carboxylic acids, the chemical shifts are influenced by the nature of the substituent. nih.govkoreascience.kr The analysis of ¹H-¹H coupling constants and 2D NMR techniques like COSY and HSQC can further confirm the connectivity of the entire molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Isoindoline Analogues

This table is interactive. Click on the headers to sort.

| Compound | Nucleus | Chemical Shift (δ) in ppm |

|---|---|---|

| 2-(2-fluoroethyl)isoindoline-1,3-dione | ¹³C NMR | 168.0, 134.1, 131.9, 123.4, 80.4 (d, J = 171.8 Hz), 38.2 (d, J = 21.9 Hz) rsc.org |

| 2-(fluoro(phenyl)methyl)isoindoline-1,3-dione | ¹³C NMR | 186.2, 134.8, 131.6, 129.1, 128.4, 125.4, 125.3, 124.0, 88.4 (d, J = 204.0 Hz) rsc.org |

| Methyl 9-Oxo-9,13b-dihydro-7H-benzo nih.goviucr.orgazepino[2,1-a]isoindole-6-carboxylate | ¹H NMR | 3.69 (ddd, J = 15.0, 2.1, 1.2 Hz, 1H), 3.89 (s, 3H), 5.15 (d, J = 15.0 Hz, 1H), 5.58 (s, 1H), 7.17-7.96 (m, 8H), 8.12 (s, 1H) koreascience.kr |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₉H₉NO₂), the expected exact mass is approximately 163.06 g/mol . High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule by providing highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This allows for the unambiguous determination of the molecular formula.

The ionization process (e.g., Electrospray Ionization - ESI) would likely produce a protonated molecule [M+H]⁺ at m/z 164.07. Fragmentation patterns observed in the mass spectrum can also offer structural information. For instance, a characteristic loss of the carboxylic acid group (45 Da) or other fragmentation pathways can help to confirm the presence of specific structural motifs within the molecule. For example, the HRMS data for 2-(1-fluoro-2-phenylethyl)isoindoline-1,3-dione showed a calculated mass of 269.0852 for the molecular ion [M]⁺, with the found value being 269.0851, confirming its composition. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.org

The carboxylic acid functional group gives rise to two very prominent signals: a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band between 1690-1760 cm⁻¹. orgchemboulder.comopenstax.org The broadness of the O-H stretch is a result of hydrogen bonding. orgchemboulder.com The isoindoline portion of the molecule contains a secondary amine (N-H) group, which would exhibit a stretching vibration in the region of 3300-3500 cm⁻¹. This N-H stretch may sometimes be obscured by the broad O-H band of the carboxylic acid. Additionally, C-H stretches from the aromatic ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretch of the carboxylic acid is found in the 1210-1320 cm⁻¹ region. orgchemboulder.com For instance, the IR spectrum of a related isoindole derivative showed characteristic absorbances for C=O groups at 1770, 1707, and 1595 cm⁻¹ and an N–H stretch at 3269 cm⁻¹. mdpi.com

Table 2: General IR Absorption Ranges for Functional Groups in this compound

This table is interactive. Click on the headers to sort.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong openstax.org |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Sharp, Strong openstax.org |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Sharp, Variable |

| Aliphatic | C-H Stretch | 2850 - 3000 | Sharp, Variable |

X-ray crystallography is an analytical method that provides the precise three-dimensional structure of a molecule in its crystalline form. wikipedia.org By diffracting X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision. This technique is the gold standard for determining the absolute stereochemistry and solid-state conformation of a molecule. wikipedia.org

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the isoindoline ring system and the orientation of the carboxylic acid group relative to the bicyclic core. It would also provide detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid and the amine N-H group, which dictate the crystal packing. iucr.org

Table 3: Example Crystallographic Data for an Isoindoline-carboxylic Acid Analogue

This table is interactive. Click on the headers to sort.

| Parameter | Value (for Isoindoline-5-carboxylic acid hydrochloride) |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.3683(3) |

| b (Å) | 9.1873(3) |

| c (Å) | 11.3782(4) |

| α (°) | 96.553(1) |

| β (°) | 108.368(1) |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insight into molecular structure, properties, and reactivity, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pharmakonpress.grresearchgate.net

For this compound and its analogues, DFT studies can be used to:

Optimize Geometry: Predict the most stable conformation of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data.

Predict Spectra: Calculate theoretical IR and NMR spectra to aid in the interpretation of experimental data.

Analyze Electronic Properties: The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. DFT calculations on isoindoline derivatives have been used to determine these values. For instance, in one study on isoindoline derivatives, the HOMO values ranged from -0.227 to -0.199 eV, LUMO values from -0.092 to -0.087 eV, and the resulting energy gaps from -0.135 to -0.112 eV. pharmakonpress.gr

Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of intermolecular interactions. mdpi.com

These computational insights are invaluable for rationalizing the observed chemical behavior of this compound and for guiding the design of new analogues with tailored properties.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound or its analogues, and a biological target at the atomic level. openaccessjournals.com These methods provide insights into binding affinities, preferred orientations, and the stability of the ligand-receptor complex, guiding the design of new therapeutic agents. openaccessjournals.comresearchgate.net

Docking studies on isoindoline derivatives have been performed against various biological targets. For instance, a series of 2-(isoindolin-2-yl) esters derived from amino acids were evaluated for their potential to interact with the GABA-A receptor. mdpi.compreprints.org In these studies, all sixteen designed compounds were docked to assess their binding affinity and interaction profiles, with a particular focus on derivatives of aromatic amino acids which showed superior predicted affinity. mdpi.compreprints.org This enhanced affinity was attributed to π–π stacking interactions at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.compreprints.org Similarly, docking studies of dihydro-1H-isoindole derivatives against HIV-1 integrase have been conducted to understand their inhibitory potencies. nih.gov

Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-target complex, assessing its stability and the energetics of the binding process over time. nih.gov For the 2-(isoindolin-2-yl) esters targeting the GABA-A receptor, MD and metadynamics simulations suggested that these derivatives can form stable and strong binding interactions. mdpi.compreprints.org The tryptophan-derived analogue, in particular, showed a stronger binding affinity and a more stable interaction, which was validated by the docking results. mdpi.compreprints.org In another study, MD simulations were used to investigate the interaction patterns for DPP8-inhibitor complexes involving isoindoline derivatives, highlighting the critical role of specific amino acid residues like Glu 275, Glu 276, and Tyr 788 in the protein's active site. tandfonline.com These simulations help to elucidate the structure-activity relationship (SAR) by identifying the key molecular features responsible for biological activity. preprints.org

| Isoindoline Analogue/Derivative | Biological Target | Key Findings from Docking/MD | Important Interacting Residues |

|---|---|---|---|

| 2-(Isoindolin-2-yl) esters of aromatic amino acids | GABA-A Receptor | Superior predicted affinity attributed to π–π stacking interactions. MD simulations confirmed stable and strong binding, especially for the tryptophan derivative. mdpi.compreprints.org | Residues at the α1/γ2 extracellular interface (benzodiazepine binding site). mdpi.compreprints.org |

| Dihydro-1H-isoindole derivatives (e.g., XZ-259) | HIV-1 Integrase | MD simulations were used to correlate interaction energy with IC50 values against wild-type and mutant integrases. nih.gov | Interactions with magnesium ions and the DNA backbone (phosphodiester bond) are critical. nih.gov |

| Pyrrolidine and isoindoline derivatives | Dipeptidyl Peptidase 8 (DPP8) | Docking and extended MD simulations revealed key interaction patterns for inhibitor complex structures. tandfonline.com | Glu 275, Glu 276, Tyr 788. tandfonline.com |

| N-substituted Isoindoline-1,3-dione derivatives | Voltage-dependent Sodium Channels | Docking analysis showed hydrogen bonding interactions are important for inhibitory activity. brieflands.com | Not specified. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

For isoindoline derivatives, various QSAR studies have been conducted to guide the development of potent inhibitors for different targets. In one study, 2D-QSAR models were developed for 98 isoindolinone-based inhibitors of the p53-MDM2 interaction. nih.gov Both linear methods, like forward stepwise-multiple linear regression (FS-MLR), and non-linear methods, such as support vector machine regression (SVMR), were employed. The resulting models showed strong statistical significance (e.g., for ERM-MLR: R²train = 0.914, Q²loo = 0.894, R²test = 0.903), indicating their reliability for virtual screening. nih.gov

Another QSAR study focused on 1,3-dioxoisoindoline-4-aminoquinolines as potential antiplasmodial agents. researchgate.net The models were built using the Genetic Function Algorithm (GFA) after calculating molecular descriptors from structures optimized with Density Functional Theory (DFT). researchgate.net The best model yielded high internal and external correlation coefficients (R² = 0.9459, R²ext = 0.7015), and identified that antiplasmodial activity depends on descriptors such as ATSC5i, GATS8p, and MLFER_A. researchgate.net

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied. These methods evaluate the steric and electrostatic fields of molecules to predict activity. A CoMFA study on spiropyrroloquinoline isoindolinone derivatives with antitumor activity produced statistically significant models, confirming the importance of molecular steric and electrostatic interactions for cytotoxicity. researchgate.net Similarly, 3D-QSAR models for Hsp90 inhibitors, including isoindoline analogues, have been developed, highlighting how electronegative groups at specific positions can enhance inhibitory activity. mdpi.com

| Compound Series | Target/Activity | QSAR Method | Key Statistical Parameters | Important Descriptors/Findings |

|---|---|---|---|---|

| Isoindolinone-based inhibitors | p53-MDM2 Interaction | FS-MLR, ERM-MLR, SVMR | R²train up to 0.924; Q²loo up to 0.920; R²test up to 0.903. nih.gov | Validated the reliability of the models for virtual screening. nih.gov |

| 1,3-dioxoisoindoline-4-aminoquinolines | Antiplasmodial | GFA, DFT | R² = 0.9459; R²ext = 0.7015; Q²cv = 0.8882. researchgate.net | Activity depends on ATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, and topoShape descriptors. researchgate.net |

| Spiropyrroloquinoline isoindolinones | Antitumor (SK-BR-3 cells) | CoMFA | Statistically excellent performance with good predictive ability. researchgate.net | Confirmed the importance of steric and electrostatic interactions for cytotoxicity. researchgate.net |

| 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives | Heparanase Inhibition | MLR, ANN | ANN model accounted for 87.9% of variance. nih.gov | Log P was identified as the most important parameter affecting inhibitory behavior. nih.gov |

Prediction of Metabolic Stability and Reactivity Profiles

The metabolic stability and reactivity of a compound are critical properties that influence its pharmacokinetic profile and potential for toxicity. Predicting these characteristics early in the drug discovery process is essential for selecting and prioritizing promising candidates.

In vitro metabolic stability assays, often using liver microsomes, are a valuable tool for predicting in vivo hepatic clearance. nih.gov Studies have shown that in vitro extraction ratios determined from monkey microsomal stability studies can predict the in vivo hepatic extraction ratios in monkeys. nih.gov This allows for the rapid screening of compounds based on their expected first-pass metabolism. nih.gov For scaffolds like isoindoline, identifying metabolic "soft spots"—positions on the molecule susceptible to metabolic enzymes like Cytochrome P450—is a key step. pressbooks.pub Unsubstituted aromatic or aliphatic rings are often sites of oxidation. pressbooks.pub

Strategies to improve metabolic stability often involve chemical modifications at these reactive sites. pressbooks.pub For instance, blocking a potential site of metabolism by introducing a fluorine atom or replacing a metabolically liable group with a bioisostere can enhance stability. pressbooks.pub Replacing a phenyl ring with a saturated bicyclic system can increase metabolic stability by reducing susceptibility to oxidation while maintaining the necessary conformation for biological activity. pressbooks.pub Similarly, modifications to a carboxylic acid group, a common feature in molecules like this compound, can be made using bioisosteres like a tetrazole to improve pharmacokinetic properties while retaining the necessary acidic proton for target interaction. pressbooks.pub

The inherent reactivity of the isoindoline scaffold itself is also a consideration. The chemical literature describes various reactions of isoindoline derivatives, such as their reactions with primary bases, which provides insight into their chemical stability and potential interactions under physiological conditions. rsc.org Understanding the reactivity of functional groups like imines within heterocyclic structures is crucial for predicting potential covalent interactions or degradation pathways. rsc.orgnih.gov

Pharmacological Investigations and Biological Activities of Isoindoline 4 Carboxylic Acid Derivatives

Antiviral Activity and Mechanisms

The isoindole framework is a versatile structural motif that has been explored for the development of novel antiviral agents. jmchemsci.com Research into derivatives has revealed multiple mechanisms by which these compounds can interfere with viral life cycles, from direct inhibition of viral enzymes to modulation of the host's immune response.

While direct studies on isoindoline-4-carboxylic acid are specific, research on structurally related compounds highlights the potential of this class as viral enzyme inhibitors. The carboxylic acid group is often a key feature in molecules designed to interact with metalloenzymes, such as viral polymerases and endonucleases.

Derivatives containing a carboxylic acid moiety have shown potent inhibitory effects against key viral enzymes. For instance, certain indole-3-carboxylic acid derivatives have demonstrated the ability to completely inhibit the replication of SARS-CoV-2 in cell cultures at micromolar concentrations. actanaturae.ru The mechanism for related heterocyclic compounds, such as isoquinolone derivatives, has been shown to involve the targeting of the viral RNA replication step. nih.gov Specifically, some of these compounds act as inhibitors of the influenza viral polymerase, a crucial enzyme for viral gene replication and transcription. nih.gov Further studies on hydroxypyridinone derivatives, where a carboxylic acid is a key part of the metal-binding pharmacophore, have shown potent, low nanomolar inhibition of the influenza PA endonuclease, an essential component of the viral replication machinery. nih.gov

The therapeutic potential of isoindoline (B1297411) derivatives has been evaluated against several specific and clinically relevant human viruses.

Dengue Virus (DENV2): Substituted indoline (B122111) derivatives have been identified as potent inhibitors of Dengue virus replication. A patent discloses that these compounds exhibit significant activity against all four serotypes of the Dengue virus, highlighting their potential in treating DENV infections. google.com Furthermore, virtual screening has identified an indole-like compound that interferes with the DENV-2 replication cycle, likely by interacting with the viral NS5 protein, which is essential for viral RNA synthesis. nih.gov Treatment with this compound led to a measurable decrease in viral RNA levels. nih.gov

Human Immunodeficiency Virus (HIV-1): The development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) is a key strategy in anti-retroviral therapy. In this context, indole-2-carboxylic acid has been identified as a promising scaffold. Derivatives of this compound have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase, with some achieving IC₅₀ values in the low micromolar range. These molecules are thought to work by chelating the two magnesium ions within the enzyme's active site.

Human Respiratory Syncytial Virus (HRSV): In the reviewed literature, specific studies detailing the activity of this compound derivatives against HRSV were not prominent. While other classes of compounds, such as flavonoid derivatives, have shown activity against RSV, dedicated research on the isoindoline scaffold for this specific virus is not extensively documented in the search results. nih.gov

The host's innate immune system provides a first line of defense against viral pathogens. One such defense mechanism involves the APOBEC3G (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G) protein, a DNA cytosine deaminase that restricts viruses like HIV-1. While modulating the activity of such host factors is a viable antiviral strategy, the currently reviewed scientific literature did not provide specific examples of this compound derivatives being investigated as inhibitors or modulators of APOBEC3G.

Antibacterial and Antimicrobial Efficacy

Isoindoline derivatives have also been investigated for their antibacterial properties, demonstrating efficacy against a variety of bacterial pathogens through established mechanisms of action.

A primary mechanism for the antibacterial action of this chemical class is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination, making them well-validated targets for antibacterial agents.

Specifically, isoindolinyl-4-oxoquinoline-3-carboxylic acids are noted to function by inhibiting both DNA gyrase and topoisomerase IV. jmchemsci.com This dual-targeting capability is considered advantageous as it may reduce the likelihood of bacteria developing resistance compared to agents that inhibit only one of the enzymes. nih.gov The development of novel bacterial topoisomerase inhibitors (NBTIs) based on various scaffolds, including those related to isoindoline, is an active area of research aimed at overcoming resistance to existing drugs like fluoroquinolones. nih.gov

Derivatives of the isoindole scaffold have demonstrated a wide range of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. jmchemsci.com The inclusion of a carboxyl functional group is often considered a necessary feature for the antibacterial activity observed in isoindolinone compounds. jmchemsci.com

Studies on various synthesized derivatives have confirmed this broad-spectrum efficacy. For example, certain imidazo[2,1-a]isoindolium bromide derivatives showed excellent inhibitory action against both types of bacteria. jmchemsci.com Similarly, specific N-substituted isoindolinones exhibited promising activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. jmchemsci.com The table below details the in vitro antibacterial activity of select 5H-imidazo[2,1-a]isoindolium bromide derivatives, showcasing their minimum inhibitory concentrations (MIC) against various bacterial strains. jmchemsci.com

Table 1: In Vitro Antibacterial Activity (MIC in μg/ml) of 5H-Imidazo[2,1-a]isoindolium Bromides

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Proteus vulgaris |

|---|---|---|---|---|

| 1 (Ar = 4-Me-Ph-) | 3.125 | 25 | 12.5 | 6.25 |

| 2 (Ar = 4-Ph-Ph-) | 3.125 | 3.125 | 12.5 | 6.25 |

| Streptomycin | 6.25 | 6.25 | 6.25 | 3.125 |

Effects on Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Derivatives of the isoindoline core structure have shown notable antibacterial effects against a range of pathogenic bacteria. Research has highlighted their potential in combating both Gram-positive and Gram-negative bacteria.

For instance, certain isoindolinone derivatives have demonstrated promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.328 to 3.6 mg/ml. derpharmachemica.com In a specific synthetic effort, 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives were developed and evaluated. derpharmachemica.com These compounds exhibited remarkable antibacterial potency against S. aureus and E. coli, with reported MIC values of less than 0.025 μg/ml and 0.2 μg/ml, respectively. derpharmachemica.com

While direct studies on this compound derivatives against Mycobacterium tuberculosis are not extensively detailed in the provided context, research on related heterocyclic carboxylic acids provides insight. For example, novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been tested against mycobacterial strains. nih.gov One compound, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, was particularly effective against M. tuberculosis and M. smegmatis. nih.gov Another study on 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives found that while most compounds had low to moderate activity, specific amide derivatives showed enhanced antibacterial properties, with one exhibiting significant antitubercular activity against Mycobacterium smegmatis. mdpi.com

Antibacterial Activity of Isoindoline and Related Carboxylic Acid Derivatives

| Compound Class | Bacterial Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| Isoindolinones | S. aureus, E. coli | 0.328-3.6 mg/ml | derpharmachemica.com |

| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid derivatives | S. aureus | <0.025 μg/ml | derpharmachemica.com |

| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid derivatives | E. coli | 0.2 μg/ml | derpharmachemica.com |

| Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives | M. tuberculosis | MIC values 8 times lower than reference Dioxidine | nih.gov |

| Thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid amide derivative (5f) | M. smegmatis | 50 μg/mL | mdpi.com |

Role of the Carboxyl Functional Group in Antibacterial Activity

The carboxylic acid moiety is a critical functional group that significantly influences the biological activity of these compounds. For certain isoindolinone derivatives, the carboxyl group is considered essential for their antibacterial effects. derpharmachemica.com This is a feature shared with the large class of quinolone-carboxylic acid antibacterial drugs, which are active against both Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.gov

However, the role of the carboxyl group can be complex. In a study involving thiazolo[3,2-b]-1,2,4-triazinone derivatives, compounds with carboxylic acid or their corresponding ethyl ester forms generally had a lesser impact on antibacterial properties. mdpi.com Interestingly, when the carboxyl group was modified into various substituted amides, the antibacterial activity was dramatically enhanced. mdpi.com This suggests that while the core acidic functionality is important, its derivatization can lead to more potent compounds, possibly by altering properties like cell permeability or target binding. The presence of electron-withdrawing groups on associated phenyl rings also tended to increase antibacterial activity compared to electron-donating groups. mdpi.com

Anti-inflammatory Properties

Derivatives of isoindoline have been investigated as potential anti-inflammatory agents, often by drawing structural parallels to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Modulation of Cyclooxygenase (COX) Enzymes

A key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. A series of novel isoindoline hybrids were designed and evaluated as COX-2 inhibitors. nih.gov Several of these derivatives displayed moderate to potent inhibitory activity against the COX-2 enzyme, with IC₅₀ values approaching that of the well-known selective COX-2 inhibitor, celecoxib. nih.gov This demonstrates that the isoindoline scaffold can be effectively utilized to develop selective inhibitors of this important inflammatory enzyme.

COX-2 Inhibition by Isoindoline Hybrid Derivatives

| Compound | COX-2 Inhibition (IC₅₀) | Source |

|---|---|---|

| Isoindoline Hybrid Derivative (10b) | 0.11-0.18 µM | nih.gov |

| Isoindoline Hybrid Derivative (10c) | 0.11-0.18 µM | nih.gov |

| Isoindoline Hybrid Derivative (11a) | 0.11-0.18 µM | nih.gov |

| Isoindoline Hybrid Derivative (11d) | 0.11-0.18 µM | nih.gov |

| Isoindoline Hybrid Derivative (13) | 0.11-0.18 µM | nih.gov |

| Isoindoline Hybrid Derivative (14) | 0.11-0.18 µM | nih.gov |

| Celecoxib (Standard) | 0.09 µM | nih.gov |

Analogues of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Researchers have explicitly designed isoindoline derivatives as analogues of established NSAIDs. arkat-usa.org For example, novel N-substituted isoindoline derivatives were synthesized as analogues of Indoprofen, an NSAID known for its analgesic and anti-inflammatory properties. arkat-usa.org The rationale behind such studies is often to develop new anti-inflammatory agents with potentially improved efficacy or reduced side effects, such as the gastrointestinal issues commonly associated with traditional NSAIDs. arkat-usa.org The structural features of isoindoles and their derivatives make them attractive candidates for this purpose, with some research focusing on creating potent and selective COX-2 inhibitors to minimize such adverse effects. arkat-usa.org

Anticancer and Cytotoxic Potentials

The therapeutic applications of isoindoline-related structures extend to oncology, where their ability to trigger programmed cell death in cancer cells is a key area of investigation.

Induction of Apoptosis in Cancer Cell Lines

While not strictly an isoindoline, the closely related tetrahydroisoquinoline derivative, LFZ-4-46, has been shown to possess significant anticancer effects. nih.gov Studies demonstrated that this compound could inhibit the viability of human breast and prostate cancer cells in a dose- and time-dependent manner. nih.gov The mechanism of action was linked to the induction of DNA damage, which subsequently triggered apoptosis (programmed cell death) and cell cycle arrest. nih.gov Further investigation revealed the involvement of the mitogen-activated protein kinases (MAPKs) pathway in these cellular events. nih.gov Such findings suggest that the broader isoquinoline (B145761) and isoindoline scaffold is a promising starting point for the development of novel anticancer agents that function by inducing apoptosis. nih.gov

Selective Toxicity Against Malignant Cells

Research into this compound derivatives has revealed their potential for selective toxicity against malignant cells. Notably, certain novel isoindolinone derivatives have been synthesized and evaluated for their anticancer activity. One such study highlighted that while these compounds did not show cytotoxic effects on healthy cells at the tested concentrations, specific derivatives demonstrated dose-dependent anticancer activity against certain cancer cell lines. nih.gov For instance, compound 2a from a synthesized series showed promising activity against A549 cells, a human lung cancer cell line. nih.gov This selectivity is a critical attribute in the development of new anticancer agents, aiming to minimize harm to non-cancerous tissues.

The structural framework of these molecules, centered around the isoindolinone scaffold, is considered the fundamental pharmacophore that contributes to their biological interactions. nih.gov The concept of decorating a core structure with various functional groups to enhance activity is a common strategy in medicinal chemistry. In the case of isoindoline derivatives, this approach has led to the identification of compounds with significant biological potential. nih.gov

Further studies on other heterocyclic compounds containing the indole (B1671886) nucleus, structurally related to isoindoline, have also shown significant anticancer potential. For example, heteroaryl carboxylic acid conjugates of the sesquiterpene melampomagnolide-B (MMB), specifically indole-3-acrylic acid and indole-3-carboxylic acid conjugates, have demonstrated remarkable growth inhibition against a broad panel of human cancer cell lines. nih.gov These findings underscore the importance of the indole and related isoindoline structures as scaffolds for the development of novel anticancer therapeutics.

Specific Cellular Targets and Signaling Pathways

The precise mechanisms by which this compound derivatives exert their selective toxicity are an area of active investigation. While the provided information does not detail the specific cellular targets and signaling pathways for this compound itself, related research on structurally similar compounds offers valuable insights.

For instance, in the broader class of indole-containing compounds, which share structural similarities with isoindoline, a variety of cellular targets have been identified. Some indole derivatives have been found to act as antagonists for thyroid hormone receptors, potentially mediating antiarrhythmic actions. researchgate.net In the context of cancer, matrix COMPARE analysis of a potent diterpene derivative has shown a moderate positive correlation with standard anticancer agents that are known to influence kinase receptors and epidermal growth factor receptors (EGFRs). nih.gov

The investigation into the cellular mechanisms of isoindolinone derivatives has also pointed towards multi-target therapeutic strategies. nih.gov The observed antioxidant and antimicrobial activities, in addition to their anticancer effects, suggest that these compounds might modulate multiple pathological conditions simultaneously. nih.gov Future research is aimed at elucidating the underlying molecular mechanisms to fully understand their therapeutic potential. nih.gov

Evaluation in Different Cancer Cell Models (e.g., K562, HeLa, A549)

The anticancer potential of this compound derivatives and related compounds has been evaluated in various cancer cell line models. A study on novel isoindolinone derivatives specifically tested their efficacy against the A549 human lung carcinoma cell line. One compound, designated 2a , exhibited dose-dependent anticancer activity against these cells. nih.gov

In studies of structurally related compounds, a broader range of cancer cell lines has been utilized. For example, the cytotoxic activity of arecoline (B194364) metabolites, which have a different heterocyclic core but are also investigated for anticancer properties, was assessed in non-small-cell lung cancer A549 and leukemia K562 cell lines. nih.govnih.gov These studies use established cancer cell lines to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a standard measure of cytotoxic potency. nih.govnih.gov For comparison, the IC₅₀ values of some arecoline metabolites against A549 and K562 cell lines are presented in the table below.

Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Arecoline Metabolites

| Compound | A549 (Lung Cancer) | K562 (Leukemia) |

|---|---|---|

| Arecoline hydrobromide | 11.73 ± 0.71 | 15.3 ± 1.08 |

| Compound 1 | 3.08 ± 0.19 | 1.56 ± 0.11 |

| Compound 3 | 7.33 ± 0.45 | 3.33 ± 0.24 |

| Compound 5 | 3.29 ± 0.20 | 2.15 ± 0.15 |

| Staurosporine (Control) | 10.47 ± 0.64 | 5.07 ± 0.36 |

| Doxorubicin (Control) | 5.05 ± 0.13 | 6.94 ± 0.21 |

Data from a study on arecoline metabolites, provided for context on cancer cell line testing methodologies. nih.govnih.gov

Furthermore, a comprehensive screening of heteroaryl carboxylic acid conjugates of melampomagnolide-B, including indole derivatives, was conducted by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. This panel includes leukemia, lung, colon, central nervous system (CNS), melanoma, renal, ovary, breast, and prostate cancer cell lines. nih.gov This extensive screening allows for the identification of compounds with broad-spectrum anticancer activity or selective toxicity towards specific cancer types.

Other Therapeutic Applications and Biological Modulations

Prolyl Oligopeptidase (POP) Inhibition

Derivatives of dicarboxylic acids, including those with structures that can be conceptually related to this compound, have been investigated as inhibitors of prolyl oligopeptidase (POP). POP is an enzyme that has been implicated in neurological and psychiatric disorders, making its inhibitors potential therapeutic agents.

One study focused on modifying isophthalic acid bis(L-prolyl-pyrrolidine) amide, a potent POP inhibitor, to improve its pharmacokinetic properties, specifically its lipophilicity (log P value), for better brain penetration. nih.gov The research demonstrated that replacing the pyrrolidinyl group at a specific position (P5 site) with cycloalkyl groups (cyclopentyl or cyclohexyl) or a phenyl group resulted in slightly more potent inhibitors with significantly higher log P values. nih.gov Further modifications at another position (P1 site) with 2(S)-cyanopyrrolidinyl or 2(S)-(hydroxyacetyl)pyrrolidinyl groups further increased the inhibitory potency. nih.gov This highlights a rational drug design approach to optimize the therapeutic potential of POP inhibitors based on a dicarboxylic acid scaffold.

Carbonic Anhydrase (CA) Inhibition

Novel synthesized isoindolinone derivatives have shown significant potential as inhibitors of carbonic anhydrase (CA) enzymes, specifically the human isoforms hCA I and hCA II. nih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications, for instance, in the treatment of glaucoma. nih.gov

The inhibitory activity of a series of isoindolinone derivatives (2a-f ) against hCA I and hCA II was evaluated, and the results are summarized in the table below. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters indicating the potency of an inhibitor.

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Isoindolinone Derivatives

| Compound | hCA I Kᵢ (nM) | hCA I IC₅₀ (nM) | hCA II Kᵢ (nM) | hCA II IC₅₀ (nM) |

|---|---|---|---|---|

| 2a | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231 ± 1 |

| 2c | 11.48 ± 4.18 | Not Reported | 9.32 ± 2.35 | Not Reported |

| 2f | Not Reported | 11.24 ± 0.291 | Not Reported | 13.02 ± 0.041 |

| Acetazolamide (AAZ) | Not Reported | Not Reported | Not Reported | Not Reported |

Data from a study on novel isoindolinone derivatives. nih.gov

The study found that all the synthesized isoindolinone derivatives exhibited potent inhibitory activity against both hCA I and hCA II, with Kᵢ values in the low nanomolar range, indicating a high affinity for the enzymes. nih.gov Notably, compounds 2c and 2f demonstrated superior inhibition of both isoforms compared to the standard drug acetazolamide. nih.gov This research suggests that the isoindolinone scaffold is a promising starting point for developing new and effective carbonic anhydrase inhibitors. nih.govnih.gov

Antiarrhythmic Activity

The potential for this compound derivatives and structurally related compounds to exhibit antiarrhythmic activity has been explored. While direct studies on this compound itself are not detailed in the provided results, research on benzylisoquinoline derivatives offers relevant insights. A series of benzylisoquinolines containing aminoacetamide side chains were synthesized and evaluated for their ability to protect against chloroform-induced ventricular fibrillation in mice. nih.gov

Most of the synthesized compounds showed some antiarrhythmic effect. nih.gov The most potent compound, 1-[2-(2-ethylaminoacetyl)amino-3,4-dimethoxybenzyl]isoquinoline (7) , demonstrated greater antiarrhythmic potency and was considerably less toxic than the standard drug lidocaine. nih.gov The active compounds were further tested against ventricular arrhythmias in dogs with myocardial infarction. nih.gov

The indole scaffold, which is structurally similar to isoindoline, is also recognized for its role in various pharmacologically active compounds, including those with antiarrhythmic properties. researchgate.net For example, new indole-3-carboxamide derivatives have been designed and synthesized with the aim of developing novel antiarrhythmic agents. orscience.ru Furthermore, pyrrolidin-2-one derivatives have been investigated for their antiarrhythmic activity, with one compound showing prophylactic and therapeutic effects in an adrenaline-induced arrhythmia model in rats. mdpi.com These findings collectively suggest that the isoindoline core structure holds promise for the development of new antiarrhythmic drugs.

Nootropic, Anxiolytic, and Sedative Effects

The investigation into the nootropic, anxiolytic, and sedative properties of this compound derivatives is an emerging area of research. While direct studies on this compound itself are limited, research into the broader class of isoindoline derivatives suggests potential central nervous system (CNS) activity.

Isoindoline derivatives have been generally noted for their potential as agents for treating mental disorders. mdpi.com Some derivatives have been explored for their interaction with CNS targets. For instance, thalidomide, a well-known drug containing an isoindoline-1,3-dione structure, was initially developed as a sedative. mdpi.com More recent research into isoindoline analogs has focused on their potential as modulators of GABAergic transmission, which is implicated in anxiety and other CNS disorders. mdpi.com

A study on 2-(isoindolin-2-yl) esters of aromatic amino acids, designed to target GABAA receptors, has shown that these compounds possess favorable physicochemical properties for CNS activity, including predicted blood-brain barrier permeability. mdpi.com Specifically, a tryptophan derivative in this series demonstrated a significant anticonvulsant effect in a zebrafish model, comparable to the reference drug diazepam, suggesting that isoindoline esters of aromatic amino acids are promising candidates for further investigation as GABAA receptor modulators. mdpi.com

Furthermore, various isoindoline-1,3-dione derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov Some of these compounds have shown potent inhibitory activity, with IC50 values in the low micromolar range, and have demonstrated neuroprotective effects in cell-based assays. nih.gov While not direct evidence of nootropic, anxiolytic, or sedative effects, the interaction with key CNS targets highlights the potential of the isoindoline scaffold in this therapeutic area.

It is important to note that the direct investigation of this compound and its simple derivatives for these specific CNS effects is not yet extensively documented in the available scientific literature.

Antioxidant Activity

Several studies have investigated the antioxidant potential of isoindoline derivatives, revealing that this class of compounds can exhibit significant free-radical scavenging activity. The antioxidant capacity is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov

Novel synthesized isoindolinone derivatives have been shown to possess moderate to low antioxidant activity when compared to standard antioxidants like BHT, BHA, and α-tocopherol. nih.gov The antioxidant capacities were assessed by both ABTS cation radical scavenging and Fe+2-Fe+3 reduction methods. nih.gov In one study, the antioxidant activity was found to be influenced by the substituent on the nitrogen atom of the isoindolinone ring, with a cyclohexanol (B46403) group conferring higher activity than an ethyl group. nih.gov

Similarly, a series of isoindoline-1,3-dione derivatives were synthesized and screened for their antioxidant activity using DPPH and ABTS assays. researchgate.net Among the tested compounds, one derivative, compound 3e , demonstrated the most promising antioxidant activity. researchgate.net Another study on four synthesized isoindoline derivatives (NCTD1-4) also showed that they possess dose-dependent free radical-scavenging effects. nih.gov

Furthermore, quinoline- and isoindoline-integrated polycyclic compounds have been investigated for their antioxidant properties. nih.gov In this research, compound 7d showed significant antioxidant activity in DPPH, ABTS, and superoxide (B77818) anion radical scavenging assays. nih.gov The presence of an isoindole ring system is also noted in compounds like 3-Oxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid, which are considered interesting candidates for pharmacological studies due to their potential antioxidant properties. ontosight.ai

The table below summarizes the antioxidant activity of selected isoindoline derivatives from the literature.

| Compound/Derivative Class | Assay | Findings | Reference |

| Isoindolinone derivatives (2a-f) | ABTS, Fe+2-Fe+3 reduction | Moderate to low activity. Compound 2f (with cyclohexanol group) was most active. | nih.gov |

| Isoindoline-1,3-dione derivatives (3a-k) | DPPH, ABTS | Compound 3e showed the best antioxidant activity. | researchgate.net |

| Isoindoline derivatives (NCTD1-4) | Not specified | Dose-dependent free radical-scavenging effects. NCTD3 and NCTD4 showed antioxidant effects. | nih.gov |

| Pyridine derivative with isoindoline (7d) | DPPH, ABTS, Superoxide anion | Significant antioxidant activity with EC50 values of 0.65, 0.52, and 0.93 mM, respectively. | nih.gov |

Thromboxane (B8750289) A2 Inhibition

Thromboxane A2 (TXA2) is a potent platelet aggregator and vasoconstrictor, playing a crucial role in thrombosis. nih.govyoutube.com The inhibition of TXA2 synthesis or its receptor is a key strategy in the development of antiplatelet agents.

Research has demonstrated that certain isoindolinone derivatives can inhibit the vasoconstriction induced by a thromboxane A2 analog, U-46619. nih.gov This suggests that the isoindoline scaffold could be a promising starting point for the development of new TXA2 antagonists.

While direct studies on this compound derivatives as TXA2 inhibitors are not widely available, the activity of related isoindolinone compounds indicates the potential for this class of molecules to interact with the thromboxane A2 pathway. The development of such inhibitors could offer therapeutic benefits in cardiovascular diseases where platelet aggregation is a key pathological factor. nih.gov

Applications in Medicinal Chemistry and Drug Discovery for Isoindoline 4 Carboxylic Acid

Isoindoline-4-carboxylic Acid as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through strategic modification. Bicyclic structures are frequently classified as privileged motifs due to their conformational rigidity and rich three-dimensional character, which allows for the precise spatial orientation of functional groups.

The isoindoline (B1297411) core, particularly when functionalized with a carboxylic acid group, fits this description. The carboxylic acid can serve as a key interaction point, for instance, by forming hydrogen bonds or salt bridges with amino acid residues in a target protein's binding site. Research has demonstrated the utility of related scaffolds, such as 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid, in the design of highly selective enzyme inhibitors, underscoring the value of this bicyclic framework in creating potent and specific therapeutic agents. The isoindolinone scaffold, a close relative, is also considered a fundamental pharmacophore that facilitates crucial interactions with enzymes.

Lead Compound Identification and Optimization

The journey of drug discovery often begins with the identification of a "hit" compound from a screening campaign, which is then optimized into a "lead" compound with more drug-like properties. This compound and its derivatives have been instrumental in this process for various therapeutic targets.

In the development of treatments for neurodegenerative diseases like Alzheimer's, novel isoindoline compounds based on this scaffold have been identified as potent antagonists of the sigma-2 receptor. google.comgoogle.com These compounds are designed to interfere with the harmful effects of soluble Aβ oligomers, which are implicated in the synapse loss and cognitive decline associated with the disease. google.comgoogle.com Patent literature details the synthesis of numerous analogs, where the this compound core is systematically modified to improve pharmacokinetic properties, such as metabolic stability, and to enhance binding affinity to the target receptor. google.com

Another example is the development of lipoprotein lipase (B570770) (LPL) agonists. Starting from a screening hit, researchers established structure-activity relationships for a series of analogs. While modifications to the phthalimide (B116566) moiety (a related structure) were not well-tolerated, the presence of a carboxylic acid group was found to be important for activity. researchgate.net This highlights the role of the carboxylic acid in defining the pharmacophore and guiding the lead optimization process.

Table 1: Examples of this compound Derivatives in Lead Discovery

| Compound Class | Therapeutic Target | Key Findings | Reference |

|---|---|---|---|

| Isoindoline Sigma-2 Antagonists | Sigma-2 Receptor (for Alzheimer's Disease) | Exhibit pharmacological competition with Aβ oligomers, inhibiting their deleterious effects. | google.comgoogle.com |

| N-phenylphthalimide Analogs | Lipoprotein Lipase (LPL) | The carboxylic acid functional group was identified as an important feature for biological activity. | researchgate.net |

| Isoquinolinone Derivatives | NK3 Receptor | Used as a core scaffold for developing antagonists for potential use in treating psychosis. | google.com |

Strategies for Overcoming Drug Resistance

Drug resistance is a major hurdle in the long-term efficacy of many therapies, particularly in cancer treatment. Medicinal chemists employ various strategies to design new drugs that can circumvent resistance mechanisms. These can include creating compounds that bind to the target in a different manner, developing covalent inhibitors that form a permanent bond, or designing molecules that inhibit a novel target in the same pathway.

While general strategies to combat drug resistance are well-established, such as the development of PROteolysis Targeting Chimeras (PROTACs) or inhibitors of drug efflux pumps, specific research detailing the use of this compound derivatives to explicitly overcome pre-existing drug resistance is not extensively documented in publicly available literature. However, the development of novel inhibitors based on this scaffold for targets like the DNA Mismatch Repair (MMR) proteins MLH1 and PMS2 represents a proactive approach. google.com By targeting components of pathways like MMR, which are often dysregulated in cancer and can contribute to the evolution of resistance, these molecules may offer new therapeutic options for cancers that are resistant to standard treatments. google.com For example, inhibitors of PD-1 have been approved for MMR-deficient metastatic colorectal cancer, demonstrating the value of targeting pathways associated with resistance. google.com

Structure-Based Drug Design and Virtual Screening

Structure-based drug design (SBDD) and virtual screening are powerful computational tools that leverage the three-dimensional structural information of a biological target to identify and design potent inhibitors. The rigid nature of the this compound scaffold makes it an excellent candidate for these approaches, as it reduces the conformational complexity, allowing for more predictable binding modes.

A notable application of SBDD involved the design of inhibitors for prolyl oligopeptidase (POP), an enzyme implicated in neurological disorders. Researchers used a derivative, 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid, as a conformationally constrained scaffold. Docking studies were employed to virtually assess the stereochemistry and decoration of the bicyclic scaffold, guiding the synthesis of the most promising candidates. This computational-first approach successfully led to the discovery of a highly potent inhibitor.

In the pursuit of sigma-2 receptor antagonists for Alzheimer's disease, this compound served as a foundational structure. google.com The design process for these compounds involved improving their pharmacokinetic profiles by enhancing metabolic stability, a key aspect of lead optimization that is often guided by computational modeling and in-vitro stability experiments. google.com

Development of Novel Chemical Tools and Probes

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a biological system. The development of such tools is crucial for target validation and understanding disease mechanisms. While specific examples of this compound being used as a core for a chemical probe are limited, derivatives have been developed that serve as useful biological tools.

For instance, a class of compounds based on a related 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid structure were developed as potent and selective inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation. The authors noted that these compounds would serve as useful biological tools for studying the role of heparanase. In another context, patent literature describes assays for determining the binding affinity of test molecules to the ATP-binding site of target proteins like MLH1 or PMS2, where a probe compound is displaced. google.com The inhibitors developed from the this compound scaffold for these targets could potentially be adapted into such probes. google.com

Future Directions in this compound Research for Therapeutic Development

The this compound scaffold continues to be a valuable starting point for the development of new therapeutics. Its proven success in generating potent and selective modulators for challenging targets like the sigma-2 receptor and various enzymes suggests a promising future.

Future research will likely focus on several key areas:

Expansion to New Targets: The versatility of the scaffold will be applied to an even broader range of biological targets, including protein-protein interactions and allosteric sites.

Combating Resistance: A more direct focus on designing derivatives to overcome known clinical drug resistance mechanisms is a logical next step. This could involve incorporating the scaffold into novel modalities like PROTACs or covalent inhibitors.

Advanced Drug Delivery: Exploration of novel drug delivery systems for isoindoline-based compounds could enhance their therapeutic window and efficacy.

Chemical Biology: The development of more sophisticated chemical probes based on this scaffold will be crucial for dissecting complex biological pathways and validating new drug targets.

The continued exploration of the chemical space around this compound, aided by advances in computational chemistry and synthetic methodologies, is expected to yield a new generation of clinical candidates for a variety of diseases.

Conclusion and Future Perspectives in Isoindoline 4 Carboxylic Acid Research

Summary of Key Advances and Unresolved Questions

Significant strides have been made in the synthesis and application of isoindoline-4-carboxylic acid derivatives. A key advance lies in the development of novel multi-component reactions, such as the domino three-component N-acylation/[4+2] cycloaddition/Alder-ene synthesis, which allows for the stereoselective creation of polysubstituted benzo[f]isoindole-4-carboxylic acids with multiple chiral centers. acs.org Another notable achievement is the facile aromatization of 3a,6-epoxyisoindoles in alkaline media to produce isoindoline-4-carboxylic acids, a method that is advantageous due to the absence of by-products and its applicability to substrates with acid-sensitive groups. rsc.org

In the realm of medicinal chemistry, this compound has emerged as a crucial scaffold. For instance, isoindoline (B1297411) amide derivatives have been identified as potent and orally bioavailable inhibitors of ADAMTS-4/5, showing promise for the treatment of osteoarthritis. nih.govacs.org Furthermore, the hexahydroisoindole scaffold has been utilized in the structure-based design of highly potent and metabolically stable covalent inhibitors of prolyl oligopeptidase. acs.org

Despite these advances, several unresolved questions remain. The inherent stability of the isoindole ring system continues to be a topic of discussion, with its reactivity influenced by the electron-deficient nature of certain carbon atoms. stackexchange.com A deeper understanding of the structure-activity relationships across different therapeutic targets is needed. For many derivatives, the precise molecular interactions that govern their biological activity are not fully elucidated. Optimizing the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, remains a significant challenge that often requires a balance between polar and lipophilic moieties. acs.org

Emerging Methodologies in this compound Synthesis and Characterization

The synthesis of this compound and its analogs is continuously evolving, with a focus on efficiency, stereoselectivity, and functional group tolerance.

Emerging Synthesis Methodologies:

| Methodology | Description | Key Advantages |

| Domino Reactions | Multi-component reactions that form several bonds in a single operation, such as the N-acylation/[4+2] cycloaddition/Alder-ene sequence. acs.org | High atom and step economy, stereoselectivity. researchgate.net |

| Intramolecular Diels-Alder Reactions | A two-step approach utilizing the intramolecular Diels-Alder reaction of furans (IMDAF) followed by aromatization. rsc.org | Use of inexpensive starting materials and wide chemical diversity. rsc.org |

| Palladium-Catalyzed Reactions | Heck-Mizoroki reactions of endocyclic enamides for the enantioselective synthesis of isoindolones. researchgate.net | Access to chiral isoindolone scaffolds. researchgate.net |

| C-H Functionalization | Copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides to form isoindolinones. organic-chemistry.org | Avoids the need for pre-functionalized substrates. organic-chemistry.org |

| Biocatalysis | The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amino acid intermediates. acs.org | High selectivity and efficiency under mild conditions. acs.org |

Characterization Techniques:

Modern analytical methods are indispensable for the structural elucidation and purity assessment of these complex molecules. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, are routinely used. acs.orgresearchgate.net X-ray crystallography plays a crucial role in determining the absolute stereochemistry of chiral centers, which is vital for understanding biological activity. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) are also being developed for the identification and quantification of related compounds in biological matrices. nih.gov

Translational Research Opportunities for this compound-Based Therapeutics

The unique structural features of this compound make it a "privileged scaffold" in medicinal chemistry, with significant opportunities for translational research. The development of derivatives as inhibitors of enzymes like ADAMTS-4/5 for osteoarthritis nih.govacs.org and prolyl oligopeptidase for potential neurological applications acs.orgresearchgate.net are prime examples.

Further opportunities lie in exploring this scaffold for other therapeutic targets. For instance, the isoindoline core is present in compounds being investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes. mdpi.com The ability to create constrained bicyclic structures can be leveraged to design inhibitors with high selectivity and improved metabolic stability. acs.org The carboxylic acid moiety itself is a common pharmacophore, but can sometimes lead to poor metabolic stability or membrane permeability. nih.gov Research into bioisosteric replacements for the carboxylic acid group within the isoindoline framework could lead to drugs with enhanced properties. nih.gov

Interdisciplinary Collaborations in Advancing this compound Science

Advancing the science of this compound necessitates a collaborative, interdisciplinary approach.

Organic Chemists and Chemical Biologists: Synthetic chemists can design and create novel derivatives, while chemical biologists can probe their interactions with biological systems, elucidating mechanisms of action and identifying new therapeutic targets.

Computational Chemists and Structural Biologists: Computational modeling and docking studies can guide the rational design of new inhibitors. acs.org Structural biologists, using techniques like X-ray crystallography, can provide detailed insights into the binding modes of these compounds, further refining drug design.

Pharmacologists and Clinicians: Pharmacologists are essential for evaluating the efficacy and safety of new compounds in preclinical models. acs.org Collaboration with clinicians is crucial for translating promising laboratory findings into clinical trials and ultimately, new therapies.

Material Scientists: The development of novel drug delivery systems and formulations can be enhanced through collaboration with material scientists, potentially improving the bioavailability and therapeutic index of this compound-based drugs.

The future of this compound research is bright, with ongoing innovations in synthesis and a deepening understanding of its therapeutic potential. Through continued interdisciplinary collaboration, this versatile scaffold is poised to yield new and effective treatments for a range of diseases.

Q & A

Q. What are the established synthetic routes for Isoindoline-4-carboxylic acid, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : this compound is typically synthesized via cyclization of precursor amines or through catalytic carboxylation of isoindoline derivatives. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst) in detail, including purification steps (e.g., recrystallization, column chromatography) .

- Provide spectroscopic data (e.g., -NMR, -NMR, HRMS) for new compounds, with comparisons to literature values for known intermediates .

- Include purity assessments (e.g., HPLC, elemental analysis) and raw data in supplementary materials .

Q. How should researchers design initial experiments to characterize the physicochemical properties of this compound?

- Methodological Answer :

- Prioritize solubility studies in common solvents (e.g., DMSO, water) under controlled pH and temperature, using UV-Vis spectroscopy or gravimetric analysis .

- Measure pKa via potentiometric titration to assess ionization behavior, critical for understanding reactivity in biological or catalytic systems .

- Include thermodynamic stability tests (e.g., TGA, DSC) to evaluate decomposition profiles .

Q. What are the best practices for integrating this compound into heterocyclic synthesis workflows?

- Methodological Answer :

- Use coupling reactions (e.g., amide bond formation, Suzuki-Miyaura) with this compound as a building block, optimizing molar ratios and protecting groups .

- Validate reaction outcomes with kinetic studies (e.g., time-course HPLC) and stereochemical analysis (e.g., chiral chromatography) .

- Cross-reference synthetic protocols with databases like SciFinder or Reaxys to identify conflicting methodologies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

- Methodological Answer :

- Perform multi-technique validation: Combine -NMR, -NMR, and 2D-COSY to confirm structural assignments, especially for diastereomers or tautomers .

- Use computational tools (e.g., DFT calculations) to predict NMR shifts or IR spectra for comparison with experimental data .

- Document and analyze outliers systematically, considering solvent effects, impurities, or instrumental drift .

Q. What strategies are effective for optimizing reaction conditions in catalytic applications of this compound?

- Methodological Answer :

- Employ Design of Experiments (DoE) to evaluate variables (e.g., catalyst loading, temperature) and interactions using response surface methodology .

- Use in situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation and adjust conditions dynamically .

- Compare turnover numbers (TON) and selectivity metrics against literature benchmarks, addressing discrepancies through mechanistic studies (e.g., kinetic isotope effects) .

Q. How can computational modeling enhance the study of this compound’s reactivity in drug design?

- Methodological Answer :

- Perform molecular docking to predict binding affinities with target proteins (e.g., enzymes, receptors), validating with experimental IC values .

- Use MD simulations to assess conformational stability under physiological conditions, correlating with bioavailability data .

- Cross-validate computational predictions with synthetic accessibility scores (e.g., SYLVIA) to prioritize viable analogs .

Q. What methodologies address challenges in quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Develop LC-MS/MS methods with isotope-labeled internal standards to minimize matrix effects .

- Validate linearity, LOD, and LOQ across physiological pH ranges, accounting for potential degradation products .

- Compare extraction efficiencies (e.g., protein precipitation vs. solid-phase extraction) using recovery studies .

Data Analysis and Contradiction Management

Q. How should researchers handle conflicting results in the biological activity of this compound derivatives?

- Methodological Answer :

- Conduct meta-analyses of published IC values, assessing variability in assay conditions (e.g., cell lines, incubation times) .

- Perform dose-response studies with orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .

- Use statistical frameworks (e.g., Bayesian inference) to quantify uncertainty and identify outliers .

Q. What approaches are recommended for reconciling discrepancies in mechanistic studies of this compound?

- Methodological Answer :

- Combine kinetic profiling (e.g., Eyring plots) with isotopic labeling to elucidate rate-determining steps .

- Apply chemometric analysis (e.g., PCA) to multivariate data sets, isolating variables contributing to contradictory outcomes .

- Publish negative results and methodological limitations to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報